molecular formula C12H4Br2N2O2 B3009578 2,9-Dibromo-1,10-phenanthroline-5,6-dione CAS No. 943861-95-8

2,9-Dibromo-1,10-phenanthroline-5,6-dione

Cat. No.: B3009578
CAS No.: 943861-95-8
M. Wt: 367.984
InChI Key: PVWHEXBKSREKSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dibromo-1,10-phenanthroline-5,6-dione typically involves the bromination of 1,10-phenanthroline-5,6-dione. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 9 positions of the phenanthroline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dibromo-1,10-phenanthroline-5,6-dione is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. This makes it particularly useful in the synthesis of specialized organic compounds and coordination complexes .

Properties

IUPAC Name

2,9-dibromo-1,10-phenanthroline-5,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br2N2O2/c13-7-3-1-5-9(15-7)10-6(12(18)11(5)17)2-4-8(14)16-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWHEXBKSREKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)C(=O)C3=C2N=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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